N-({[3,3'-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of acetamides. This compound features a unique structure with a bithiophene core, which is a conjugated system of two thiophene rings, and a methoxyphenoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bithiophene core, which can be achieved through the coupling of two thiophene units. This is followed by the introduction of the methoxyphenoxy group through etherification reactions. The final step involves the formation of the acetamide linkage via amidation reactions, often using reagents such as acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide: undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bithiophene core can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate biological membranes, facilitating its access to intracellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide: can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds with similar thiophene cores but different substituents.
Acetamides: Other acetamide compounds with varying aromatic or aliphatic groups.
Methoxyphenoxy compounds: Molecules featuring the methoxyphenoxy group but different core structures.
The uniqueness of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide lies in its combination of the bithiophene core and methoxyphenoxy group, which imparts distinct chemical reactivity and potential biological activity.
Conclusion
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(3-methoxyphenoxy)acetamide: is a compound of significant interest due to its unique structure and diverse applications. Its synthesis involves multi-step organic reactions, and it undergoes various chemical transformations. The compound has potential applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with molecular targets. Compared to similar compounds, it stands out due to its distinct structural features and reactivity.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-21-15-3-2-4-16(8-15)22-10-18(20)19-9-17-7-14(12-24-17)13-5-6-23-11-13/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDARJCQJJSDXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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